3-Bromo-5-formyl-4-hydroxybenzoic acid

Description

Contextualization within the Landscape of Halogenated Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids and their derivatives are a class of phenolic compounds found widely in nature and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. globalresearchonline.netnih.gov The introduction of halogen atoms onto the aromatic ring of hydroxybenzoic acids creates a subclass known as halogenated hydroxybenzoic acid derivatives. This modification significantly influences the molecule's electronic properties, reactivity, and biological profile.

Halogenation can enhance the efficacy of these compounds in certain applications. For instance, compounds like 3,5-Dibromo-4-hydroxybenzoic acid serve as intermediates in the synthesis of pharmaceuticals such as benzbromarone, a uricosuric agent used for treating gout. ontosight.aichemdad.com Similarly, other brominated hydroxybenzoic acids are key precursors in the preparation of various drugs and agrochemicals. ontosight.aigoogle.com The presence of halogens can modulate the acidity of the phenolic hydroxyl and carboxylic acid groups and provide a reactive site for further synthetic transformations, such as cross-coupling reactions. Therefore, 3-Bromo-5-formyl-4-hydroxybenzoic acid is situated within a significant class of chemical intermediates valued for their utility in constructing more complex molecular architectures.

Structural Features and Reactive Functional Groups of this compound

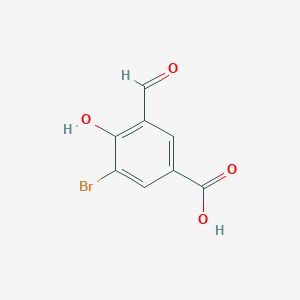

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with four different functional groups: a bromine atom, a formyl group (aldehyde), a hydroxyl group (phenol), and a carboxylic acid group. uni.lu This distinct arrangement of substituents imparts a high degree of chemical functionality and specific reactivity to the molecule.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrO₄ uni.lu |

| Molecular Weight | 245.03 g/mol chemscene.com |

| Monoisotopic Mass | 243.93712 Da uni.lu |

| IUPAC Name | This compound uni.lu |

The reactivity of the compound is governed by the interplay of its functional groups:

Carboxylic Acid (-COOH): This group is acidic and can readily undergo deprotonation. It is a key site for reactions such as esterification or amidation, allowing for the covalent linkage of the molecule to other chemical entities. pressbooks.pubmdpi.com

Aldehyde (-CHO): The formyl group is a versatile functional handle. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or participate in a wide range of nucleophilic addition and condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. mdpi.comacs.org

Hydroxyl (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated by a strong base. It can also participate in ether or ester formation. pressbooks.pub Its presence as an electron-donating group influences the reactivity of the aromatic ring.

Bromo (-Br): The bromine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it serves as a crucial reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex biaryl structures or the introduction of other functional groups. nih.gov

The combination of these groups on a single aromatic scaffold makes this compound a highly functionalized and valuable molecule in synthetic chemistry.

Significance as a Precursor and Building Block in Organic Synthesis

The multifunctionality of this compound makes it a significant precursor and building block for the synthesis of more complex molecules. Each functional group can be addressed with a high degree of selectivity, allowing for a stepwise and controlled construction of target structures.

Its utility is evident in its potential applications:

Pharmaceutical Intermediates: Like other halogenated hydroxybenzoic acids, this compound can serve as a core scaffold for the synthesis of novel pharmaceutical agents. google.com The various functional groups allow for the introduction of diverse substituents to modulate biological activity.

Polymer and Materials Science: The carboxylic acid and hydroxyl groups provide sites for polymerization, making it a potential monomer for the synthesis of specialized polyesters or polyamides. Its rigid aromatic structure can impart desirable thermal and mechanical properties to resulting materials.

Solid-Phase Synthesis: Analogous structures, such as 3-bromo-4-hydroxybenzaldehyde (B1265673), have been utilized to create linkers for solid-phase organic synthesis. nih.gov This methodology is a powerful tool for generating large libraries of compounds for drug discovery and optimization. The carboxylic acid function on this compound is well-suited for attachment to polymer resins.

The strategic placement of the reactive groups allows chemists to employ orthogonal protection and deprotection strategies to selectively modify one part of the molecule while leaving the others intact, further highlighting its value as a versatile synthetic intermediate.

Overview of Research Trajectories for Aromatic Aldehydes and Carboxylic Acids

The functional groups present in this compound—namely, the aromatic aldehyde and carboxylic acid—are central to many areas of modern chemical research.

Current research involving aromatic aldehydes is heavily focused on developing green and efficient synthetic methodologies. This includes the catalytic oxidation of aldehydes to carboxylic acids using environmentally benign oxidants like air or hydrogen peroxide. mdpi.comacs.org Furthermore, aromatic aldehydes are crucial starting materials in a multitude of named reactions for carbon-carbon bond formation and the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov

Similarly, aromatic carboxylic acids are a cornerstone of organic synthesis. They are not only final products in many synthetic routes but also versatile precursors. mdpi.com Recent research has explored novel catalytic methods for their transformations, including the selective reduction of carboxylic acids directly to aldehydes, a historically challenging transformation. researchgate.net The derivatization of carboxylic acids for analytical purposes, such as in LC-MS studies to identify biomarkers, is also an active area of investigation. nih.gov The overarching trend in the research of both functional groups is the pursuit of greater efficiency, selectivity, and sustainability in their synthesis and application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSZBDCRUVMPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088869-55-8 | |

| Record name | 3-bromo-5-formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron-donating hydroxyl group and the electron-withdrawing carboxyl and formyl groups, along with the bromine atom, create a complex pattern of reactivity towards aromatic substitution. The hydroxyl group strongly activates the positions ortho and para to it. However, in 3-Bromo-5-formyl-4-hydroxybenzoic acid, one ortho position is occupied by the formyl group and the para position is occupied by the carboxyl group. The other ortho position is occupied by the bromine atom. This leaves the position meta to the hydroxyl group as the most likely site for further electrophilic attack, influenced by the meta-directing nature of the carboxyl and formyl groups.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the bromination of p-hydroxybenzoic acid in aqueous solution leads to the formation of 3,5-dibromo-4-hydroxybenzoic acid, indicating the strong activating and ortho-directing effect of the hydroxyl group. askfilo.com

Nucleophilic aromatic substitution on the aryl halide is generally challenging but can be facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. In this molecule, the formyl and carboxyl groups are ortho and para to the bromine atom, which could potentially enable nucleophilic displacement of the bromide under suitable conditions, for example, with strong nucleophiles like thiols or amines.

Transformations Involving the Carboxyl Functional Group

The carboxylic acid group readily undergoes typical reactions such as esterification and amide formation.

Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, the esterification with methanol (B129727) would produce methyl 3-bromo-5-formyl-4-hydroxybenzoate.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Methanol, H₂SO₄ (catalytic) | Reflux | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | High |

Amide Formation: Activation of the carboxylic acid, for instance by conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine, would yield the corresponding amide.

Reactivity of the Aldehyde Moiety (e.g., Condensation, Oxidation, Reduction)

The aldehyde group is a versatile functional group that can participate in a variety of transformations.

Condensation Reactions: The formyl group can undergo condensation reactions with active methylene (B1212753) compounds. For example, the Knoevenagel condensation with malonic acid would lead to the formation of a cinnamic acid derivative. The Wittig reaction provides another route for converting the aldehyde to an alkene. organic-chemistry.orgmasterorganicchemistry.com

Oxidation: The aldehyde can be selectively oxidized to a second carboxylic acid group using mild oxidizing agents like silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, yielding 3-bromo-4-hydroxyisophthalic acid.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄), affording 3-bromo-5-(hydroxymethyl)-4-hydroxybenzoic acid.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Tollens' reagent (Ag(NH₃)₂⁺) | 3-Bromo-4-hydroxy-1,5-benzenedicarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | 3-Bromo-4-hydroxy-5-(hydroxymethyl)benzoic acid |

| Wittig Reaction | Ph₃P=CH₂ | 3-Bromo-4-hydroxy-5-vinylbenzoic acid |

Phenolic Hydroxyl Group Functionalization and Derivatization

The phenolic hydroxyl group is acidic and can be readily derivatized.

Etherification: The Williamson ether synthesis, involving deprotonation of the phenol (B47542) with a base like sodium hydride (NaH) followed by reaction with an alkyl halide, can be used to form ethers. youtube.comwikipedia.orgmasterorganicchemistry.com For example, reaction with methyl iodide would yield 3-bromo-5-formyl-4-methoxybenzoic acid.

Esterification: The phenolic hydroxyl can also be acylated to form esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 3-bromo-5-formyl-4-acetoxybenzoic acid. researchgate.net

Bromine Atom Reactivity, including Cross-Coupling Reactions

The carbon-bromine bond provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base, would result in the formation of a biaryl compound, 5-formyl-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Sonogashira Coupling: Coupling with a terminal alkyne, for example, phenylacetylene, under palladium-copper catalysis would yield an alkynylated product. researchgate.net

Stille Coupling: Reaction with an organotin reagent would be another effective method for forming a new carbon-carbon bond at the site of the bromine atom. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Formyl-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Formyl-4-hydroxy-3-(phenylethynyl)benzoic acid |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 5-Formyl-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid |

Studies on Intramolecular Interactions and Tautomerism

The presence of the ortho-formyl and hydroxyl groups on the benzene (B151609) ring allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the aldehyde. This interaction is expected to influence the compound's physical and spectroscopic properties, as well as its chemical reactivity. Such intramolecular hydrogen bonding is a well-known phenomenon in salicylaldehyde (B1680747) and its derivatives. nih.gov

Tautomerism: The intramolecular hydrogen bond can facilitate proton transfer from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-enol tautomer, specifically a quinone methide-type structure. While the phenolic (enol) form is generally more stable for simple salicylaldehydes, the equilibrium can be influenced by substituents and the solvent environment. Computational studies on related systems could provide insight into the relative energies of the tautomers and the barrier to interconversion. researchgate.net The existence and position of this tautomeric equilibrium can have a profound impact on the molecule's reactivity and spectroscopic characteristics.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-5-formyl-4-hydroxybenzoic acid, a complete NMR analysis involves ¹H NMR, ¹³C NMR, and various two-dimensional techniques to assemble the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each chemically distinct proton are expected. The predicted spectrum would feature signals from the aromatic protons, the aldehyde proton, and the acidic protons of the hydroxyl and carboxylic acid groups.

The aromatic region is simplified due to the substitution pattern. There are two aromatic protons on the benzene (B151609) ring, which are chemically non-equivalent and would appear as distinct signals.

H-2 : This proton is situated between the carboxylic acid and bromine substituents. It is expected to resonate at a downfield chemical shift, likely appearing as a doublet due to coupling with H-6.

H-6 : This proton is positioned between the formyl group and the bromine. It is also anticipated to be a doublet due to coupling with H-2.

The protons of the functional groups would exhibit characteristic chemical shifts:

Formyl Proton (-CHO) : This proton typically appears far downfield, usually in the range of 9.5-10.5 ppm, as a singlet.

Hydroxyl Proton (-OH) : The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration. It can typically be found between 5-12 ppm.

Carboxylic Acid Proton (-COOH) : This is the most deshielded proton, appearing as a broad singlet at a very downfield position, generally above 10 ppm and often beyond 12 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.2 | d |

| H-6 | ~8.0 | d |

| -CHO | ~10.2 | s |

| -OH | Variable (Broad) | s (br) |

| -COOH | >12.0 (Broad) | s (br) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the carbons of the formyl and carboxyl groups. The chemical shifts are influenced by the electronic effects of the attached substituents (-Br, -OH, -CHO, -COOH).

Carbonyl Carbons : The carbons of the carboxylic acid and formyl groups are the most downfield, typically appearing above 160 ppm. The aldehyde carbon is generally found at a higher chemical shift (more downfield) than the carboxylic acid carbon.

Aromatic Carbons : The six aromatic carbons will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-4) will be shifted significantly downfield. The carbons bonded to the bromine (C-3) and the formyl and carboxyl groups (C-5, C-1) will also have characteristic shifts based on the electronic effects of these substituents. The carbons bearing hydrogen atoms (C-2, C-6) will appear in the typical aromatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH attached) | ~125 |

| C-2 | ~130 |

| C-3 (-Br attached) | ~115 |

| C-4 (-OH attached) | ~160 |

| C-5 (-CHO attached) | ~120 |

| C-6 | ~135 |

| -COOH | ~170 |

| -CHO | ~195 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from one-dimensional spectra and to establish connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. In the case of this compound, a cross-peak would be expected between the signals for the aromatic protons H-2 and H-6, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would show correlations between the H-2 signal and the C-2 signal, and between the H-6 signal and the C-6 signal.

The formyl proton (-CHO) correlating to C-5, C-4, and C-6.

The aromatic proton H-2 correlating to C-1, C-3, C-4, and the carboxyl carbon.

The aromatic proton H-6 correlating to C-4, C-5, and the formyl carbon.

These correlations would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

O-H Stretching : Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch would be a sharp to moderately broad band around 3500-3200 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are usually observed as weak bands just above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching : Two strong carbonyl (C=O) stretching bands are a key feature. The carboxylic acid C=O stretch is expected around 1710-1680 cm⁻¹, while the aldehyde C=O stretch typically appears at a slightly higher frequency, around 1700-1685 cm⁻¹, often showing conjugation effects.

C=C Stretching : Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching : The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the 1300-1200 cm⁻¹ region.

C-Br Stretching : The C-Br stretching vibration is found in the fingerprint region, typically between 600-500 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |

| 3500–3200 | O–H stretch | Phenol |

| ~3100 | C–H stretch | Aromatic |

| ~2850, ~2750 | C–H stretch | Aldehyde |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Aldehyde |

| 1600–1450 | C=C stretch | Aromatic Ring |

| 1300–1200 | C–O stretch | Phenol, Carboxylic Acid |

| 600–500 | C–Br stretch | Bromoalkane |

Raman Spectroscopy, including Surface-Enhanced Techniques

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that cause a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C ring stretching modes around 1600 cm⁻¹ would be prominent. The C-Br stretch would also be Raman active.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific experimental UV-Vis absorption data for this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity (ε), are not available in published literature. However, the expected absorption characteristics can be inferred from its structure. The presence of a benzene ring substituted with a carboxyl group, a hydroxyl group, a bromo group, and a formyl group suggests that the compound will exhibit absorption bands in the UV region. The electronic transitions would likely be of the π → π* and n → π* types, characteristic of aromatic and carbonyl-containing compounds. The exact position and intensity of these bands would be influenced by the electronic effects of the various substituents and the solvent used for analysis.

Fluorescence Emission Spectroscopy and Photophysical Properties

Similarly, detailed experimental data on the fluorescence emission spectroscopy and photophysical properties of this compound are not documented. The fluorescence of a molecule is dependent on its ability to emit light from an excited electronic state. While some hydroxybenzoic acid derivatives are known to fluoresce, the presence of a heavy atom like bromine can lead to quenching of fluorescence through enhanced intersystem crossing. Further experimental investigation would be required to determine the fluorescence quantum yield and lifetime of this specific compound. Studies on related compounds, such as 4-hydroxybenzoic acid, have explored their fluorescence properties, particularly in the context of interactions with biomolecules like human serum albumin. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]+ | 244.94440 |

| [M+Na]+ | 266.92634 |

| [M-H]- | 242.92984 |

| [M+NH4]+ | 261.97094 |

| [M+K]+ | 282.90028 |

| [M+H-H2O]+ | 226.93438 |

| [M+HCOO]- | 288.93532 |

| [M+CH3COO]- | 302.95097 |

This data is based on computational predictions and has not been experimentally verified.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases reveals no published X-ray crystal structures for this compound. Therefore, precise experimental data on its bond lengths, bond angles, and solid-state packing arrangement are not available. X-ray crystallography of related hydroxybenzoic acids has been used to study intermolecular interactions, such as hydrogen bonding, which are crucial in determining the solid-state architecture of these molecules. researchgate.net A theoretical structural analysis could be performed using computational methods to predict the molecular geometry and potential intermolecular interactions.

Other Advanced Analytical Methodologies for Compound Characterization

Beyond the core techniques discussed, a variety of other advanced analytical methods would be invaluable for the comprehensive characterization of this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy would provide information on the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the detailed molecular structure and connectivity of the atoms. These methods, while standard in chemical analysis, are crucial for the unambiguous identification and characterization of novel compounds.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the behavior of 3-Bromo-5-formyl-4-hydroxybenzoic acid at the atomic level. DFT, particularly with hybrid functionals such as B3LYP, is often a method of choice for balancing computational cost and accuracy in studying substituted aromatic systems. nih.gov

Prediction of Molecular Geometry and Conformational Analysis

The initial step in the computational investigation of this compound involves the prediction of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a molecule with rotatable bonds, such as the carboxylic acid and formyl groups, a conformational analysis is crucial.

The rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-C bond of the formyl group can lead to different conformers. It is generally expected that the planar conformations, where the carboxylic acid and formyl groups are coplanar with the benzene ring, are energetically more favorable due to extended π-conjugation. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent formyl or carboxylic acid group can also significantly influence the conformational preference. Studies on similar molecules, like substituted benzoic acids, have shown that the syn conformation of the carboxylic acid group is typically more stable. nih.gov

A potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable groups, can identify all possible stable conformers and the energy barriers between them.

Table 1: Hypothetical Torsional Potential Energy Data for this compound

| Dihedral Angle (Formyl Group) | Dihedral Angle (Carboxylic Acid) | Relative Energy (kcal/mol) |

| 0° | 0° | 0.00 |

| 0° | 180° | 2.50 |

| 180° | 0° | 1.80 |

| 180° | 180° | 4.30 |

| Note: This table presents hypothetical data to illustrate the expected relative energies of different conformers. |

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound can be thoroughly analyzed using quantum chemical calculations. The distribution of electron density, molecular electrostatic potential (MEP), and the nature of the frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are key to understanding its reactivity.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-withdrawing formyl and carboxylic acid groups.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 4.40 |

| Note: These are illustrative energy values based on typical DFT calculations for similar aromatic compounds. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can help in the structural elucidation and assignment of signals.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is essential for identifying the characteristic functional groups in the molecule. The predicted frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. This provides insights into the electronic structure and chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH proton) | 11.5 ppm |

| ¹³C NMR Chemical Shift (C=O, acid) | 170 ppm |

| IR Frequency (C=O stretch, acid) | 1720 cm⁻¹ |

| UV-Vis λ_max | 290 nm |

| Note: This table contains hypothetical spectroscopic data for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in a solvent or interacting with a biological target. acs.orgacs.org By simulating the motion of the molecule over time, MD can explore a wider range of conformations than static quantum chemical calculations. This is particularly useful for understanding the flexibility of the molecule and the influence of the solvent on its structure. ucl.ac.ukaip.orgresearchgate.net

MD simulations on related aromatic carboxylic acids have shown that the solvent environment can significantly impact the conformational preferences and the extent of intramolecular versus intermolecular hydrogen bonding. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjst.go.jpresearchgate.net Although specific QSAR studies on this compound are lacking, studies on substituted phenols and benzoic acids have identified key molecular descriptors that influence their activity. nih.govjst.go.jpimist.maosti.govnih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on descriptors such as:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume and surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Such models are valuable in medicinal chemistry for designing new compounds with improved activity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic addition to the formyl group, or decarboxylation. doubtnut.comdoubtnut.comacs.orgresearchgate.netconcordia.ca

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and selectivity. For instance, the bromination of related hydroxybenzoic acids has been studied to understand the directing effects of the substituents. concordia.ca

Derivatization and Analog Development Based on 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid Scaffold

Synthesis of Esters and Amides of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to modulate properties such as solubility, stability, and biological activity.

Esterification: Esters are commonly synthesized through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with alkyl halides in the presence of a base provides another route to ester formation. google.com For more sensitive substrates, milder conditions using coupling agents can be employed. The synthesis of various alkyl esters of hydroxybenzoic acids has been reported, demonstrating the feasibility of these transformations. researchgate.net

Amidation: The formation of amides typically requires the activation of the carboxylic acid group. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate the coupling with a primary or secondary amine. This method is widely used in peptide synthesis and can be applied here to generate a wide array of amide derivatives. organic-chemistry.org

These reactions allow for the introduction of diverse functional groups, ranging from simple alkyl chains to more complex moieties, thereby systematically altering the molecule's characteristics.

Table 1: Examples of Ester and Amide Synthesis from 3-Bromo-5-formyl-4-hydroxybenzoic acid

| Derivative Type | Reagent | Product Name |

|---|---|---|

| Ester | Methanol (B129727) / H₂SO₄ | Methyl 3-bromo-5-formyl-4-hydroxybenzoate |

| Ester | Ethyl iodide / K₂CO₃ | Ethyl 3-bromo-5-formyl-4-hydroxybenzoate |

| Amide | Benzylamine / EDAC | N-benzyl-3-bromo-5-formyl-4-hydroxybenzamide |

| Amide | Morpholine / DCC | (4-(3-bromo-5-formyl-4-hydroxybenzoyl))morpholine |

Formation of Schiff Bases, Hydrazones, and Oximes from the Aldehyde Group

The aldehyde functional group is highly reactive towards nucleophiles, particularly primary amines and their derivatives, leading to the formation of imines (Schiff bases), hydrazones, and oximes. These reactions typically proceed via a condensation mechanism, where the nucleophile attacks the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Schiff Bases: The reaction of the aldehyde with primary amines (R-NH₂) yields Schiff bases (R-N=CH-). This reaction is often catalyzed by a small amount of acid. sciensage.infonih.gov The synthesis of Schiff bases from various aldehydes and amines is a well-established process in organic chemistry. nih.govinternationaljournalcorner.comresearchgate.net The electronic and steric properties of the amine can be varied to create a wide range of imine derivatives.

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) results in the formation of hydrazones. nih.govmdpi.com This reaction is generally robust and provides stable products that can serve as intermediates for further transformations or as final compounds with specific biological activities. mdpi.com

Oximes: The reaction with hydroxylamine (B1172632) (H₂N-OH) produces oximes. nih.gov The formation of oximes from aldehydes or ketones is a standard transformation that can be acid-catalyzed. khanacademy.org

These C=N bond-forming reactions expand the molecular diversity of the scaffold, introducing new functionalities and potential coordination sites for metal ions.

Table 2: Derivative Formation from the Aldehyde Group

| Reagent | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | R-N=CH-Ar |

| Hydrazine (H₂N-NH-R) | Hydrazone | R-NH-N=CH-Ar |

| Hydroxylamine (H₂N-OH) | Oxime | HO-N=CH-Ar |

(Ar represents the 3-bromo-4-hydroxy-5-carboxyphenyl core)

Alkylation and Acylation of the Phenolic Hydroxyl Group

Alkylation: Williamson ether synthesis is a common method for alkylating phenols. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alkylation has been used in the synthesis of complex molecules starting from hydroxybenzoic acid derivatives. mdpi.com

Acylation: Acylation can be achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms a phenyl ester, which can be more stable than the corresponding carboxylic acid ester and can serve as a protecting group or a pharmacologically active moiety.

Table 3: Examples of Phenolic Hydroxyl Group Modification

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Alkylation | Methyl iodide / K₂CO₃ | Methoxy |

| Alkylation | Benzyl bromide / NaH | Benzyloxy |

| Acylation | Acetyl chloride / Pyridine | Acetoxy |

| Acylation | Benzoyl chloride / Et₃N | Benzoyloxy |

Modifications to the Bromine Atom (e.g., Introduction of other Halogens, Carbonyls)

The bromine atom on the aromatic ring is a key functional handle for introducing further complexity through various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction couples the aryl bromide with an alkene, creating a new C-C double bond.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, yielding an alkynylated derivative.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.

Carbonylation: Introduction of a carbonyl group can be achieved through palladium-catalyzed reactions using carbon monoxide, which can lead to the formation of amides, esters, or other carbonyl compounds. researchgate.net

These transformations are fundamental in modern organic synthesis and allow for the bromine atom to be replaced with a vast array of substituents, dramatically altering the scaffold's structure and potential function. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, a related bromo-aromatic compound, serves as a key intermediate in the synthesis of biologically active molecules. researchgate.net

Table 4: Potential Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Introduced Group |

|---|---|---|

| Suzuki | R-B(OH)₂ | Alkyl, Aryl, Heteroaryl |

| Heck | Alkene | Alkenyl |

| Sonogashira | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig | R₂NH | Amino |

| Stille | R-Sn(Bu)₃ | Alkyl, Aryl, Alkenyl |

Development of Functionalized Derivatives for Specific Applications

The strategic derivatization of the this compound scaffold enables the development of molecules for specific applications. Hydroxybenzoic acid derivatives are known to possess a range of biological properties, including antioxidant and anti-inflammatory activities. nih.gov By combining the functionalities on the core scaffold, derivatives can be designed as probes, ligands for metal complexes, or potential therapeutic agents.

For example:

Fluorescent Probes: The scaffold can be coupled with fluorophores through its reactive handles. The resulting molecule's fluorescence could be modulated by pH or the presence of specific analytes, leveraging the acidic and basic sites on the core. 4-Formyl-3-hydroxybenzoic acid, a related structure, has been used to prepare pH-sensitive fluorescent probes.

Antimicrobial Agents: Prenylated p-hydroxybenzoic acid derivatives have demonstrated antimicrobial activity. nih.gov Introducing lipophilic chains via the bromine or hydroxyl positions could enhance cell membrane permeability and lead to new antimicrobial candidates.

Enzyme Inhibitors: The scaffold can be elaborated to mimic the substrate or transition state of an enzyme. For instance, derivatives of 3-methoxy-4-hydroxybenzoic acid have been used to synthesize protein kinase inhibitors like bosutinib. mdpi.com The multiple functional groups allow for the precise positioning of binding elements to interact with an enzyme's active site.

Combinatorial Synthesis and Library Generation

The trifunctional nature of the this compound scaffold makes it an ideal starting point for combinatorial chemistry and the generation of large compound libraries. Using solid-phase synthesis, the carboxylic acid can be anchored to a resin, allowing the other functional groups (aldehyde, phenol, and bromide) to be sequentially or simultaneously modified.

A split-and-pool synthesis strategy can be employed to rapidly generate thousands of unique compounds. nih.gov In this approach, the resin-bound scaffold is split into multiple portions. Each portion is reacted with a different building block at one of the reactive sites (e.g., a set of amines at the aldehyde position). The portions are then combined, mixed, and split again for reaction at a second site (e.g., a set of boronic acids at the bromine position). Repeating this process for all reactive sites can generate a vast library of compounds, which can then be screened for desired biological activities. The use of 3-amino-5-hydroxybenzoic acid as a core structure for generating a non-peptide library of over 2000 compounds demonstrates the power of this approach. nih.gov

Coordination Chemistry and Metal Complexation Studies of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Ligand Design Principles and Chelation Properties

3-Bromo-5-formyl-4-hydroxybenzoic acid is a multifunctional aromatic ligand. Its design incorporates several key functional groups—a carboxylic acid, a hydroxyl group, a formyl group, and a bromo substituent—that dictate its coordination behavior. The primary chelation site involves the carboxylate and the adjacent phenolic hydroxyl group, which can deprotonate to form a stable six-membered chelate ring with a metal ion. This bidentate O,O'-donor set is characteristic of salicylic (B10762653) acid and its derivatives, which are known to form stable complexes with a wide range of metal ions. nih.govijesi.org

The electronic properties of the substituents significantly influence the ligand's chelating ability. Both the bromo and formyl groups are electron-withdrawing, which increases the acidity of both the carboxylic acid and the phenolic hydroxyl group. This enhanced acidity facilitates deprotonation and coordination to metal ions at lower pH values compared to unsubstituted 4-hydroxybenzoic acid. However, the electron-withdrawing nature of these groups also reduces the electron density on the donor oxygen atoms, which can affect the stability of the resulting metal complexes. The interplay between these electronic effects is crucial in tuning the affinity and selectivity of the ligand for different metal ions. rsc.org The steric bulk of the bromo and formyl groups ortho to the primary coordination site can also influence the geometry and stoichiometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard methods. A common approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent system. semanticscholar.org The choice of solvent is critical and often involves alcohols (like ethanol (B145695) or methanol), water, or mixtures such as dioxane-water to ensure the solubility of both the ligand and the metal salt. ekb.eg The reaction is typically carried out under reflux to facilitate complex formation, followed by cooling to induce crystallization of the product. semanticscholar.org The stoichiometry of the final complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. ekb.eg

Initial characterization of the synthesized complexes involves fundamental physicochemical techniques. Elemental analysis (CHN) is used to determine the empirical formula and confirm the metal-to-ligand ratio. Molar conductivity measurements in solvents like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes. researchgate.net

Table 1: Hypothetical Physicochemical Data for M(II) Complexes of 3-Bromo-5-formyl-4-hydroxybenzoate

| Complex Formula | Color | M.P. (°C) | Molar Conductance (Ω-1 cm2 mol-1 in DMF) | Magnetic Moment (μB) |

|---|---|---|---|---|

| [Co(C8H4BrO4)2(H2O)2] | Pink | >300 | 12.5 | 4.98 |

| [Ni(C8H4BrO4)2(H2O)2] | Green | >300 | 10.8 | 3.15 |

| [Cu(C8H4BrO4)2(H2O)2] | Blue | 285-287 | 15.2 | 1.89 |

| [Zn(C8H4BrO4)2(H2O)2] | White | >300 | 9.7 | Diamagnetic |

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, EPR)

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the metal complexes.

UV-Vis Spectroscopy : The electronic spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic ring and carbonyl groups. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the perturbation of the ligand's electronic system by the metal ion. researchgate.net More significantly, new bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, providing insights into the coordination environment and geometry. researchgate.netnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly powerful for identifying the donor atoms involved in coordination. The spectrum of the free ligand will show characteristic bands for the O-H (phenolic and carboxylic), C=O (formyl and carboxylic), and C-O groups. Upon complexation, the broad O-H band of the carboxylic acid disappears, and the C=O stretching frequency is replaced by two new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν = νasym - νsym) can help infer the coordination mode of the carboxylate group (monodentate, bidentate chelate, or bridging). researchgate.net A downward shift in the phenolic C-O stretching frequency and the disappearance of the phenolic O-H band confirm the involvement of the hydroxyl group in chelation. Furthermore, the appearance of new, low-frequency bands can be assigned to M-O vibrations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can confirm the structure of the complex in solution. The disappearance of the acidic proton signals (carboxylic and phenolic) is a clear indication of deprotonation and coordination. Shifts in the signals of the aromatic protons and carbons adjacent to the coordination site provide further evidence of metal-ligand interaction. semanticscholar.org For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), NMR spectra are characterized by broad signals and large chemical shifts due to hyperfine interactions between the unpaired electrons and the nuclei. nih.gov The analysis of these paramagnetic shifts, which include both Fermi-contact and pseudocontact contributions, can provide detailed information about spin delocalization and the geometric structure of the complex. acs.orgmuni.cz

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is applicable only to paramagnetic complexes. The EPR spectrum can provide valuable information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. acs.org For instance, the g-tensor values and the presence of hyperfine splitting can help elucidate the geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center.

Stoichiometry and Stability Constant Determinations

Understanding the stoichiometry and stability of the metal complexes formed in solution is crucial. The stoichiometry of the dominant complex in solution can be determined using methods like Job's method of continuous variation or the mole-ratio method, which rely on monitoring a physical property (like absorbance) as the metal-to-ligand ratio is varied. libretexts.orgchemsociety.org.ng

Table 2: Illustrative Stepwise Stability Constants (log K) for M(II) Complexes with 3-Bromo-5-formyl-4-hydroxybenzoate in 50% Dioxane-Water at 25 °C

| Metal Ion | log K1 | log K2 | log β2 |

|---|---|---|---|

| Mn(II) | 5.85 | 4.30 | 10.15 |

| Co(II) | 6.50 | 5.10 | 11.60 |

| Ni(II) | 6.75 | 5.35 | 12.10 |

| Cu(II) | 8.90 | 7.20 | 16.10 |

| Zn(II) | 6.60 | 5.20 | 11.80 |

The stability of these complexes is expected to follow the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg

Structural Characterization of Metal-Organic Frameworks (MOFs) incorporating the scaffold

The bifunctional nature of this compound, possessing a carboxylate group for linking metal centers and additional functional groups for pore modification, makes it an attractive candidate for constructing Metal-Organic Frameworks (MOFs). osti.gov In a typical MOF synthesis, the ligand would react with metal ions or metal clusters under solvothermal conditions to form a crystalline, porous framework. rsc.org The carboxylate group would likely bridge metal centers, forming the extended network, while the bromo and formyl groups would project into the pores. mdpi.com

These pendant functional groups are highly significant as they can be used to tune the properties of the MOF. The polar formyl group can enhance the affinity of the MOF for specific guest molecules through hydrogen bonding, while the bromo group can influence the electronic properties or serve as a site for post-synthetic modification. mdpi.comacs.org

The definitive structural characterization of these MOFs is accomplished using single-crystal X-ray diffraction, which provides precise information about the coordination geometry of the metal, the connectivity of the framework, pore dimensions, and the location of the functional groups. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material.

Role in Catalysis and Organometallic Reactions

Metal complexes derived from this compound have potential applications in catalysis. The coordinated metal ion can function as a Lewis acid catalyst, and its activity can be modulated by the electronic environment provided by the ligand. For instance, complexes of transition metals like copper or palladium could potentially catalyze C-C coupling reactions or oxidation reactions. ijesi.org The ligand's structure could influence the selectivity of these reactions by creating a specific steric and electronic environment around the metal center.

Furthermore, the formyl group on the ligand offers a reactive handle for post-synthetic modification of the complex. mdpi.com For example, it could be converted into an imine through condensation with a primary amine, allowing for the introduction of new functionalities and the creation of more complex, catalytically active structures. In the context of organometallic chemistry, the ligand could stabilize various metal centers, potentially enabling their use in reactions like carboxylation, where CO2 is incorporated into organic molecules. nih.gov The design of such catalysts leverages the synergistic interplay between the metal's intrinsic properties and the tailored environment provided by the ligand scaffold.

Biochemical and Enzymatic Interaction Studies of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Substrate Specificity and Metabolic Pathway Investigations

Detailed investigations into the substrate specificity and metabolic pathways directly involving 3-bromo-5-formyl-4-hydroxybenzoic acid are not extensively documented in publicly available research. Understanding how this specific compound interacts with metabolic enzymes and its subsequent metabolic fate would require further dedicated studies. Research on the metabolism of other xenobiotics, which are foreign substances to a biological system, indicates that such compounds typically undergo various enzymatic modifications to increase their polarity and facilitate excretion. nih.gov

Receptor Binding Assays (non-human specific)

Specific non-human receptor binding assays for this compound have not been detailed in the scientific literature. To determine the binding affinity and selectivity of this compound for various receptors, targeted in vitro binding studies would be necessary.

Antimicrobial Activity against Microbial Strains

While direct studies on the antimicrobial properties of this compound are scarce, the broader class of hydroxybenzoic acids has been recognized for its antimicrobial effects. ijpbp.commdpi.comnih.gov Phenolic compounds, in general, are known to possess antimicrobial activity, often attributed to their ability to disrupt microbial membranes and interact with essential proteins. mdpi.com

For example, 4-hydroxybenzoic acid has demonstrated effectiveness against a range of gram-positive and some gram-negative bacteria. ijpbp.comnih.gov In one study, the 50% inhibition of growth (IC50) for 4-hydroxybenzoic acid against sensitive bacteria was found to be around 160 micrograms/ml. nih.gov Another study reported inhibition zones for 4-hydroxybenzoic acid ranging from 9.00-16.00 mm against various microorganisms. ijpbp.com The antimicrobial efficacy of phenolic compounds can be influenced by their structural features, such as lipophilicity. mdpi.com

Table 1: Antimicrobial Activity of Related Hydroxybenzoic Acids

| Compound | Test Microorganism | Activity Metric | Result | Reference |

| 4-hydroxybenzoic acid | Gram-positive and some gram-negative bacteria | IC50 | 160 µg/mL | nih.gov |

| 4-hydroxybenzoic acid | Various microorganisms | Inhibition Zone | 9.00-16.00 mm | ijpbp.com |

| Sinapic acid | Various microorganisms | Inhibition Zone | 9.00-27.00 mm | ijpbp.com |

Studies on Metabolic Transformation in Biological Systems

Mechanistic Insights into Biological Activities at the Molecular Level

A detailed molecular-level understanding of the biological activities of this compound is yet to be fully elucidated. The biological effects of phenolic compounds are generally attributed to their chemical structure, which allows them to participate in various interactions, including hydrogen bonding and hydrophobic interactions. researchgate.net The presence of hydroxyl, carboxyl, bromo, and formyl groups on the benzene (B151609) ring of this compound suggests that it could interact with biological macromolecules like proteins and nucleic acids through a combination of these forces. However, without specific experimental data from techniques such as multi-spectroscopic analysis and molecular modeling, the precise mechanisms of action remain speculative. researchgate.net

Environmental Chemistry and Transformation Products of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid

Photochemical Degradation Pathways in Aqueous Environments

The photochemical degradation of 3-Bromo-5-formyl-4-hydroxybenzoic acid in aqueous environments is anticipated to proceed through several key pathways, primarily driven by UV irradiation. While direct studies on this specific compound are not extensively documented, the degradation mechanisms can be inferred from research on structurally similar brominated phenolic compounds and aromatic aldehydes.

The primary photochemical reactions are expected to involve the cleavage of the carbon-bromine bond and transformations of the formyl and carboxyl groups. UV irradiation of brominated phenols is known to cause dehalogenation. nih.govmdpi.com The degradation rate and quantum yields of such reactions are influenced by factors like pH. For instance, the decomposition of tetrabromobisphenol A (TBBPA) is significantly faster at pH 8 than at pH 6. nih.gov

The formyl group is also susceptible to photochemical transformation. Studies on the UV photodegradation of phenolic aldehydes, such as vanillin, indicate that the aldehyde group can be oxidized. researchgate.net The degradation of chlorinated benzaldehydes under UV light proceeds via first-order kinetics, with the decomposition linked to the formation of chloride and formaldehyde (B43269) through homolytic cleavage. researchgate.net

Based on these principles, the photochemical degradation of this compound likely involves:

Reductive Debromination: The C-Br bond can be cleaved, leading to the formation of 5-formyl-4-hydroxybenzoic acid.

Oxidation of the Formyl Group: The aldehyde group can be oxidized to a carboxylic acid, resulting in 3-bromo-4-hydroxyphthalic acid.

Decarboxylation: The carboxylic acid group can be removed, leading to the formation of 2-bromo-4-formylphenol.

Hydroxylation: Attack by hydroxyl radicals, generated during photolysis in natural waters, can introduce additional hydroxyl groups onto the aromatic ring.

The interplay of these pathways will determine the variety of transformation products formed. The table below summarizes potential photochemical degradation products based on known reactions of analogous compounds.

| Parent Compound | Potential Photochemical Transformation Product | Reaction Pathway |

| This compound | 5-Formyl-4-hydroxybenzoic acid | Reductive Debromination |

| This compound | 3-Bromo-4-hydroxyphthalic acid | Oxidation of Formyl Group |

| This compound | 2-Bromo-4-formylphenol | Decarboxylation |

| This compound | Brominated and hydroxylated intermediates | Hydroxylation |

This table is illustrative and based on degradation pathways of structurally similar compounds.

Biotransformation and Biodegradation Processes in Natural Systems

The biotransformation of halogenated aromatic compounds is a key process in their environmental fate, with microorganisms playing a crucial role. microbiologyresearch.org For this compound, biodegradation is likely to occur under both aerobic and anaerobic conditions, with different pathways dominating.

Under anaerobic conditions, which are common in sediments and some soil environments, reductive dehalogenation is a primary degradation mechanism for brominated aromatic compounds. nih.gov Studies on halogenated aromatic aldehydes have shown that anaerobic bacterial consortia can transform these compounds through both oxidation and reduction of the aldehyde group, alongside dehalogenation. asm.org For instance, 3-bromo-4-hydroxybenzaldehyde (B1265673) was observed to be debrominated to form 4-hydroxybenzoic acid. asm.org

Aerobic biodegradation of aromatic compounds, including those with aldehyde and carboxylic acid functionalities, is also well-documented. Bacteria have been shown to metabolize a wide range of aromatic compounds, often using them as a sole source of carbon and energy. nih.govnih.gov The degradation of 4-hydroxybenzoic acid by the fungus Phomopsis liquidambari proceeds through hydroxylation to 3,4-dihydroxybenzoic acid, followed by ring cleavage. researchgate.net Aromatic aldehydes can be metabolized by microorganisms through oxidation to the corresponding carboxylic acid or reduction to an alcohol. asm.org

Potential biotransformation pathways for this compound include:

Anaerobic Reductive Debromination: Removal of the bromine atom to yield 5-formyl-4-hydroxybenzoic acid.

Oxidation of the Aldehyde Group: Conversion of the formyl group to a carboxyl group, forming 3-bromo-4-hydroxyphthalic acid.

Reduction of the Aldehyde Group: Conversion of the formyl group to a hydroxymethyl group, yielding 3-bromo-4-hydroxy-5-(hydroxymethyl)benzoic acid.

Ring Cleavage: Following initial transformations, the aromatic ring can be opened by microbial dioxygenase enzymes, leading to further degradation.

The table below outlines potential microbial transformation products.

| Parent Compound | Potential Biotransformation Product | Metabolic Process | Environmental Condition |

| This compound | 5-Formyl-4-hydroxybenzoic acid | Reductive Debromination | Anaerobic |

| This compound | 3-Bromo-4-hydroxyphthalic acid | Aldehyde Oxidation | Aerobic/Anaerobic |

| This compound | 3-Bromo-4-hydroxy-5-(hydroxymethyl)benzoic acid | Aldehyde Reduction | Anaerobic |

| This compound | Aliphatic acids | Ring Cleavage | Aerobic |

This table is illustrative and based on known metabolic pathways for analogous compounds.

Formation as Disinfection Byproducts from Phenolic Precursors

There is substantial evidence that this compound can be formed as a disinfection byproduct (DBP) during water treatment processes, particularly the chlorination of water containing natural organic matter and bromide ions. Phenolic compounds, which are common constituents of natural organic matter, are known precursors to a variety of halogenated DBPs.

During chlorination, bromide ions (Br⁻) are oxidized by chlorine to form hypobromous acid (HOBr), a powerful brominating agent. researchgate.net This reactive bromine species can then react with phenolic precursors to form brominated aromatic compounds. Research has specifically identified the formation of both 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzaldehyde during the chlorination of saline sewage effluents, which are rich in bromide. epa.gov The formation of these dibrominated analogues strongly suggests that the mono-brominated this compound could also be formed under similar conditions, likely from the reaction of HOBr with 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde (B117250) precursors.

The formation and speciation of brominated DBPs are influenced by several factors, including:

Bromide Concentration: Higher bromide levels in the source water lead to a greater formation of brominated DBPs over chlorinated ones.

pH: The pH of the water affects the speciation of both chlorine and bromine, which in turn influences the reaction rates and types of DBPs formed.

Disinfectant Type and Dose: The choice of disinfectant (e.g., chlorine vs. chloramine) and its concentration impact the formation pathways and yields of DBPs.

Nature of Organic Precursors: The structure and reactivity of the phenolic compounds present in the water will determine the specific types of DBPs that are formed.

The table below lists phenolic precursors and the conditions under which related brominated DBPs have been observed to form.

| Precursor Compound | Disinfection Condition | Observed Brominated DBP |

| Phenol (B47542) | MnOx-catalyzed oxidation with Br⁻ | 4-bromophenol, 2,4-dibromophenol, 2,4,6-tribromophenol |

| Natural Organic Matter in Saline Sewage | Chlorination | 3,5-dibromo-4-hydroxybenzoic acid |

| Natural Organic Matter in Saline Sewage | Chlorination | 3,5-dibromo-4-hydroxybenzaldehyde |

| Gallic Acid | Chlorination/Chloramination | Various polar brominated DBPs |

This data is compiled from studies on the formation of brominated disinfection byproducts. epa.govnih.govnih.gov

Identification and Characterization of Environmental Transformation Products

The identification of environmental transformation products of this compound relies on understanding the degradation pathways discussed in sections 9.1 and 9.2. As this compound undergoes photochemical and biological degradation, a suite of new chemical entities will be formed.

Based on analogous compounds, the primary transformation products are likely to result from debromination, oxidation or reduction of the formyl group, and decarboxylation.

Key Potential Transformation Products:

From Photodegradation:

5-Formyl-4-hydroxybenzoic acid: Resulting from the cleavage of the C-Br bond.

3-Bromo-4-hydroxyphthalic acid: Formed by the oxidation of the aldehyde.

2-Bromo-4-formylphenol: Arising from decarboxylation.

From Biotransformation:

5-Formyl-4-hydroxybenzoic acid: Through anaerobic reductive debromination.

3-Bromo-4-hydroxy-5-(hydroxymethyl)benzoic acid: Via microbial reduction of the aldehyde.

Catechol and muconic acid derivatives: Following enzymatic ring cleavage in aerobic pathways.

Characterization of these products in environmental samples would require advanced analytical techniques capable of separating and identifying polar, low-concentration analytes from complex matrices. The table below summarizes the likely transformation products and their originating pathways.

| Transformation Product | Chemical Formula | Formation Pathway |

| 5-Formyl-4-hydroxybenzoic acid | C₈H₆O₄ | Photochemical or biological debromination |

| 3-Bromo-4-hydroxyphthalic acid | C₈H₅BrO₅ | Photochemical or biological oxidation of the formyl group |

| 2-Bromo-4-formylphenol | C₇H₅BrO₂ | Photochemical or biological decarboxylation |

| 3-Bromo-4-hydroxy-5-(hydroxymethyl)benzoic acid | C₈H₇BrO₄ | Biological reduction of the formyl group |

This table presents hypothetical transformation products based on established degradation mechanisms for similar chemical structures.

Analytical Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound and its transformation products in environmental matrices such as water and soil require highly sensitive and selective analytical methods. Due to its polar nature and expected low concentrations, a combination of efficient sample preparation and advanced chromatographic and spectrometric techniques is necessary.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating polar organic compounds from aqueous samples. Polymeric reversed-phase sorbents are often effective for trapping compounds like substituted benzoic acids.

Liquid-Liquid Extraction (LLE): While less common for highly polar compounds, LLE with appropriate solvent systems and pH adjustment can be used.

Analytical Instrumentation:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most suitable technique for the analysis of polar, non-volatile compounds like this compound. researchgate.net HPLC provides the necessary separation from matrix interferences, and tandem mass spectrometry offers high sensitivity and selectivity for detection and quantification. scholaris.ca Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used, but it requires a derivatization step to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers. This adds complexity to the sample preparation but can provide excellent separation and sensitivity. sci-hub.se

Precursor Ion Scanning: For the specific detection of brominated DBPs in complex samples, a precursor ion scan for m/z 79 and 81 (the two isotopes of bromine) using a triple quadrupole mass spectrometer is a powerful tool for identifying unknown brominated compounds. dphen1.comnih.gov

The table below summarizes the analytical techniques applicable to the monitoring of this compound.

| Analytical Technique | Principle | Applicability for Target Compound | Key Advantages |

| HPLC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | Direct analysis of the polar compound without derivatization. | High sensitivity, high selectivity, suitable for polar and non-volatile compounds. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Requires derivatization to increase volatility. | High resolution separation, extensive spectral libraries for identification. |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Can be used for the analysis of the dissociated acid and its ionic transformation products. | Excellent for separating small polar and ionic compounds. nih.gov |

This table outlines the primary analytical methodologies for the trace analysis of polar aromatic acids in environmental samples.

Role of 3 Bromo 5 Formyl 4 Hydroxybenzoic Acid in Advanced Materials and Chemical Applications

Utilization as a Versatile Chemical Building Block for Specialty Chemicals

3-Bromo-5-formyl-4-hydroxybenzoic acid serves as a versatile precursor in the synthesis of a range of specialty chemicals due to the reactivity of its distinct functional groups. The carboxylic acid, aldehyde, and hydroxyl moieties, along with the bromine atom, provide multiple reaction sites for derivatization and molecular elaboration.

The presence of the aldehyde and carboxylic acid groups allows for a variety of condensation and substitution reactions. For instance, the aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for molecular diversification. The hydroxyl group can be alkylated or acylated to modify the electronic properties and solubility of the resulting derivatives.

Furthermore, the bromine atom on the aromatic ring is a key feature that enables cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful synthetic methods allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, at the bromine-substituted position. This capability is crucial for the construction of complex molecular architectures and the synthesis of targeted specialty chemicals with desired electronic, optical, or biological properties.

While specific, extensively documented examples of the synthesis of specialty chemicals directly from this compound are not widely available in the reviewed literature, its structural motifs are present in more complex molecules, suggesting its potential as a key intermediate. The strategic placement of its functional groups makes it an attractive starting material for the synthesis of custom-designed molecules for applications in medicinal chemistry, materials science, and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.03 g/mol |

| CAS Number | 2088869-55-8 |

| Appearance | Solid (form may vary) |

| Solubility | Information not widely available |

Applications in Polymer Science and Material Synthesis

The application of this compound in polymer science and material synthesis is an area with considerable theoretical potential, although specific examples in the scientific literature are limited. Its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a formyl group, allows it to be considered as a monomer or a cross-linking agent in polymerization reactions.

The hydroxyl and carboxylic acid groups can participate in step-growth polymerization to form polyesters or polyamides, provided a suitable co-monomer is used. The resulting polymers would possess aromatic backbones, which typically impart high thermal stability and mechanical strength. The pendant formyl group and bromine atom would then be available for post-polymerization modification, allowing for the tuning of the polymer's properties or for the grafting of other molecules.

For example, the aldehyde functionality could be used to cross-link polymer chains through reactions with suitable reagents, leading to the formation of thermosetting resins with enhanced rigidity and solvent resistance. The bromine atom could serve as a site for introducing flame-retardant properties or for further functionalization via polymer-analogous reactions.

Despite this potential, a thorough review of available scientific literature did not yield specific instances of the use of this compound as a monomer in the synthesis of novel polymers. Research in this area appears to be underexplored, and further investigation is needed to fully realize the potential of this compound in the design and synthesis of advanced polymeric materials.

Integration into Solid-Phase Synthesis Methodologies

The unique structural features of this compound make it a promising candidate for application in solid-phase synthesis (SPS), a technique widely used for the automated synthesis of peptides, oligonucleotides, and small molecule libraries. In SPS, molecules are built step-by-step on a solid support (resin), which simplifies the purification process.

The carboxylic acid group of this compound provides a convenient handle for its attachment to a variety of solid supports, such as aminomethylated or hydroxymethylated polystyrene resins. Once immobilized, the aldehyde and bromo functionalities on the aromatic ring can be utilized for the subsequent attachment and diversification of other molecules.

While direct applications of this compound in solid-phase synthesis are not extensively documented, the use of a structurally similar compound, 3-bromo-4-hydroxybenzaldehyde (B1265673), has been reported for the synthesis of polymer-bound linkers. In this context, the aldehyde group serves as the point of attachment for the molecule being synthesized, and the linker can be designed to be cleavable under specific conditions to release the final product from the solid support.

By analogy, this compound, once attached to a resin via its carboxyl group, could function as a versatile linker. The aldehyde group could be used to immobilize primary amines through reductive amination, and the bromine atom could be a site for further chemical modifications using cross-coupling reactions. This dual functionality would allow for the creation of diverse molecular libraries. The development of cleavable linker strategies based on this scaffold could be a valuable addition to the toolbox of solid-phase organic synthesis.

Table 2: Potential Reaction Sites of this compound in Solid-Phase Synthesis

| Functional Group | Potential Role in Solid-Phase Synthesis |

| Carboxylic Acid | Attachment to amino- or hydroxyl-functionalized resins. |

| Formyl Group | Immobilization of primary amines via reductive amination; further derivatization. |